Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate
Overview
Description
Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a chemical compound with the CAS Number: 1654021-72-3 . It has a molecular weight of 275.09 .
Molecular Structure Analysis
The molecular formula of this compound is C10H8Cl2N2O3 .Physical and Chemical Properties Analysis
The storage temperature for this compound is typically room temperature .Scientific Research Applications
Chemical Compound Synthesis and Applications
Compounds with complex structures, such as Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate, often play significant roles in organic synthesis and pharmaceutical research. For example, derivatives of cyanopyridine, a core component of the specified compound, have been studied for their diverse biological activities, including anticancer, antibacterial, and antifungal properties (Ghosh et al., 2015). This suggests that the compound may have potential applications in developing new pharmaceutical agents or as a reactive intermediate in organic synthesis.
Environmental and Health Safety
Research on similar compounds, such as ethyl tertiary-butyl ether (ETBE), highlights the importance of understanding the environmental fate and health impacts of chemical compounds used in industrial processes. Studies have explored the biodegradation and fate of ETBE in soil and groundwater, indicating the relevance of environmental safety assessments for chemical compounds used in large quantities (Thornton et al., 2020). This aspect could be significant for the environmental risk assessment of similar compounds, including the one .
Chemical Process Intensification
The research on process parameters for the production of ethyl acetate, a related ester, underlines the importance of process intensification techniques in chemical manufacturing. Such studies aim at enhancing production efficiency, purity, and overall sustainability of chemical processes (Patil & Gnanasundaram, 2020). Insights from these studies could inform the development of more efficient synthetic routes for complex compounds, including this compound.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(5,6-dichloro-2-cyanopyridin-3-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-2-16-9(15)5-17-8-3-6(11)10(12)14-7(8)4-13/h3H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRFZDCHQMSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(N=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160880 | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654021-72-3 | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1654021-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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